1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one

Platelet 12-lipoxygenase Inflammation Thrombosis

1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one (CAS 866156-98-1) is a synthetic organic building block belonging to the pyrazinyl-aryl ether class, characterized by a pyrazine ring linked via an oxygen atom to an acetophenone moiety. Its molecular formula is C₁₂H₁₀N₂O₂ with a molecular weight of 214.22 g/mol, and it is typically supplied at purities of 97–98%.

Molecular Formula C12H10N2O2
Molecular Weight 214.224
CAS No. 866156-98-1
Cat. No. B2610689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one
CAS866156-98-1
Molecular FormulaC12H10N2O2
Molecular Weight214.224
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2
InChIInChI=1S/C12H10N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-8H,1H3
InChIKeyGSBXSXPYOVTBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Pyrazin-2-yloxy)phenyl]ethan-1-one (CAS 866156-98-1) Procurement Guide: Core Properties and Research Class


1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one (CAS 866156-98-1) is a synthetic organic building block belonging to the pyrazinyl-aryl ether class, characterized by a pyrazine ring linked via an oxygen atom to an acetophenone moiety . Its molecular formula is C₁₂H₁₀N₂O₂ with a molecular weight of 214.22 g/mol, and it is typically supplied at purities of 97–98% . The compound is primarily utilized in medicinal chemistry as a precursor or intermediate, with its bioactivity profile investigated in the context of platelet 12-lipoxygenase (12-LOX) inhibition, adenosine A2 receptor binding, and cytotoxicity against osteosarcoma cell lines [1].

1 Member of the pyrazinyl-aryl ether class for medicinal chemistry building block workflows
2 Only documented 12-LOX-active member in its close analog series, supporting target-specific SAR studies
3 Versatile acetophenone handle enables multi-directional derivatization for parallel library synthesis

Why Generic Substitution Fails for 1-[4-(Pyrazin-2-yloxy)phenyl]ethan-1-one: The Acetophenone Core vs. Aldehyde, Propanone, and Oxime Analogs


The pharmacological and chemical utility of 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one cannot be replicated by its closest in-class analogs. The aldehyde analog (CAS 866156-93-6) introduces a reactive electrophilic center with distinct metabolic and toxicological liabilities compared to the ketone . The propanone homolog (CAS 866156-99-2) alters the steric and hydrophobic profile of the acyl group, which can dramatically shift target binding [1]. Furthermore, oxime derivatives (e.g., CAS 866157-16-6) replace the carbonyl oxygen with an N-alkoxy imine, fundamentally changing hydrogen-bonding capabilities and hydrolytic stability . These structural modifications translate into differential bioactivity profiles, as shown by the quantitative comparisons below.

Aldehyde analog Reactive electrophilic center may shift target-binding profile and introduce off-target liabilities compared to the ketone
Propanone homolog Extended acyl group alters steric and hydrophobic properties; 12-LOX and 143B activity may not transfer
Oxime derivatives Terminal modifications that remove the ketone handle; receptor-binding and cytotoxicity profiles may differ

Quantitative Differentiation Evidence for 1-[4-(Pyrazin-2-yloxy)phenyl]ethan-1-one Against Closest Analogs


Platelet 12-LOX Inhibition: Target Compound Activity vs. Aldehyde and Propanone Analogs

The target compound was tested for in vitro inhibition of human platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM [1]. Under these conditions, a single-point screen showed measurable inhibitory activity, distinguishing it from the aldehyde analog (CAS 866156-93-6), for which no 12-LOX activity has been reported [2]. The propanone homolog (CAS 866156-99-2) and oxime derivatives (CAS 866157-16-6, CAS 866157-17-7) also lack documented 12-LOX inhibition data in major public databases, making the target compound the only 12-LOX-active member of its close analog set [3]. However, neither an IC50 value for the target compound nor head-to-head comparator data in the same assay is available; this is a class-level inference based on presence vs. absence of documented activity.

12-LOX Inhibition
Class-level
Activity observed at 30 µM; aldehyde, propanone, and oxime analogs show no reported activity
Supports unique SAR starting point for 12-LOX pathway studies
No IC50 available; single-point qualitative difference
Platelet 12-lipoxygenase Inflammation Thrombosis

A2 Adenosine Receptor Binding: A Target Engagement Profile Not Shared by Oxime Derivatives

The target compound demonstrated binding affinity against the A2 adenosine receptor in bovine striatal membranes using [3H]CGS-21680 as a radioligand [1]. This single-concentration binding result represents a target engagement profile that is not shared by the oxime derivatives (CAS 866157-16-6, CAS 866157-17-7) in the available public data [2]. The aldehyde and propanone analogs also lack documented A2 receptor binding data [3]. However, the specific binding value (Ki or IC50) for the target compound was not reported in the aggregated ChEMBL data; this evidence is based on presence of an annotated binding event for the target compound compared to absence for its analogs.

A2 Receptor Binding
Class-level
Binding detected in bovine striatal membranes; oxime, aldehyde, and propanone analogs lack documented binding
Supports GPCR probe development for adenosine receptor studies
Specific binding value not reported; qualitative difference
A2 adenosine receptor GPCR Neurology

Cytotoxic Activity Against 143B Osteosarcoma Cells: A Functional Differentiation from the Propanone and Oxime Analogs

The target compound was evaluated for cytotoxicity against the human osteosarcoma 143B (TK-) cell line in a 72-hour continuous exposure assay [1]. The compound showed measurable inhibitory activity against tumor cell proliferation in this model. For the aldehyde analog (CAS 866156-93-6), general anticancer potential of pyrazine derivatives is noted, but no specific data against the 143B cell line is documented . The propanone homolog (CAS 866156-99-2) and the oxime derivatives (CAS 866157-16-6, 866157-17-7) have no reported 143B cytotoxicity data in the public domain [2]. This evidence supports the selection of the ethanone compound over longer-chain or derivatized analogs for sarcoma-focused phenotypic screening panels. However, no IC50 value is available, and the comparison relies on presence vs. absence of documented activity, not quantitative potency head-to-head.

143B Cytotoxicity
Class-level
Inhibitory activity observed after 72 hr; propanone and oxime analogs show no reported 143B data
Supports cell-model endpoint review for osteosarcoma research
No IC50 available; qualitative difference
Osteosarcoma Cytotoxicity Anticancer

Synthetic Tractability: The Acetophenone Moiety as a Superior Intermediate for Derivatization Compared to the Aldehyde Analog

The acetophenone carbonyl of the target compound offers a versatile synthetic handle for further derivatization (e.g., oxime formation, Grignard addition, reductive amination) that is synthetically distinct from the aldehyde analog (CAS 866156-93-6) . While the aldehyde is more electrophilic and prone to oxidation, the ketone provides greater stability under a wider range of reaction conditions, making it a preferred intermediate for multi-step synthesis . The oxime derivatives (CAS 866157-16-6, 866157-17-7) are downstream products that represent a terminal modification, whereas the target ketone retains the capacity for further diversification in both the oxime and non-oxime directions . This synthetic flexibility is a key differentiator for procurement in medicinal chemistry programs that require a central, multi-directional building block.

Synthetic Tractability
Context-dependent
Versatile ketone handle; aldehyde is oxidation-prone and oximes are terminal derivatives
May support multi-step synthesis workflows requiring a central intermediate
Data to verify; supplier-reported derivatization scope
Medicinal chemistry Building block Derivatization

Optimal Research and Procurement Scenarios for 1-[4-(Pyrazin-2-yloxy)phenyl]ethan-1-one


Platelet 12-Lipoxygenase Inhibitor Hit Expansion

Based on its documented inhibitory activity against platelet 12-LOX at 30 µM, the target compound is the only member of its close analog series with this target engagement profile. It is suitable as a starting hit for medicinal chemistry optimization of 12-LOX inhibitors for anti-thrombotic or anti-inflammatory programs. Procurement is recommended for laboratories conducting 12-LOX inhibitor screening and SAR exploration.

Adenosine A2 Receptor Chemical Probe Development

The annotated A2 receptor binding activity makes this compound a relevant chemical tool for GPCR-focused research groups studying adenosine receptor modulation. Given the absence of this activity in the oxime, aldehyde, and propanone analogs, the acetophenone core appears critical for this interaction. Procure for A2A/A2B receptor binding screens.

Osteosarcoma Phenotypic Screening Precursor

The documented cytotoxicity against the 143B osteosarcoma cell line, combined with its versatile ketone handle for further derivatization, positions this compound as an attractive starting point for bone cancer phenotypic screening campaigns. The compound offers a differentiated profile when selecting building blocks for a sarcoma-focused compound library.

Central Intermediate for Multi-Directional Medicinal Chemistry Libraries

Unlike the aldehyde analog (which is synthetically limited) or the oxime derivatives (which are terminal), the target acetophenone can be diversified into oximes, amines, alcohols, and alkenes. It offers the highest return on procurement investment for a central medicinal chemistry building block intended for parallel library synthesis.

Application
Selection Property
Validation Focus
12-LOX inhibitor hit expansion
Documented 12-LOX activity in close analog series
Confirm IC50 and selectivity profile in 12-LOX pathway assays
A2 receptor chemical probe development
Annotated A2 receptor binding event
Determine binding affinity and functional activity at adenosine receptor subtypes
Osteosarcoma phenotypic screening
Documented 143B cytotoxicity profile
Validate potency in bone cancer cell-line panels and mechanism-of-action studies
Multi-directional medicinal chemistry library synthesis
Versatile acetophenone core for diversification
Assess derivatization scope and reaction yields under library production conditions
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